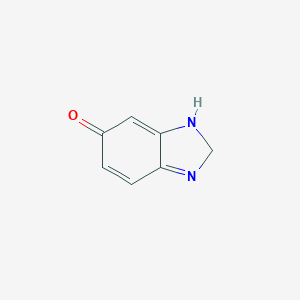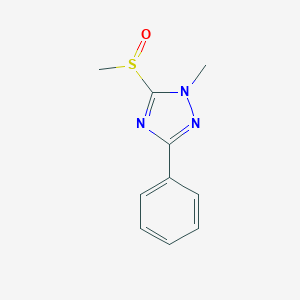
1-Methyl-5-(methylsulfinyl)-3-phenyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(methylsulfinyl)-3-phenyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. It has been extensively studied for its various biological activities and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-Methyl-5-(methylsulfinyl)-3-phenyl-1H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activities by inhibiting certain enzymes and proteins in the body.
Biochemische Und Physiologische Effekte
1-Methyl-5-(methylsulfinyl)-3-phenyl-1H-1,2,4-triazole has been found to modulate the levels of various biochemical markers in the body. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the levels of oxidative stress markers and enhance the antioxidant defense system in the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-5-(methylsulfinyl)-3-phenyl-1H-1,2,4-triazole has several advantages for lab experiments. It is easy to synthesize, stable, and has good solubility in various solvents. However, it also has some limitations, such as its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 1-Methyl-5-(methylsulfinyl)-3-phenyl-1H-1,2,4-triazole. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its exact mechanism of action and to evaluate its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Future studies should focus on exploring its potential for the treatment of chronic pain and inflammatory disorders. Additionally, the development of new synthetic methods for 1-Methyl-5-(methylsulfinyl)-3-phenyl-1H-1,2,4-triazole and its derivatives could lead to the discovery of new compounds with improved biological activities and therapeutic potential.
Conclusion:
1-Methyl-5-(methylsulfinyl)-3-phenyl-1H-1,2,4-triazole is a chemical compound that has been extensively studied for its various biological activities and therapeutic potential. It has been found to exhibit antifungal, antibacterial, antiviral, anti-inflammatory, and analgesic activities. Its exact mechanism of action is not fully understood, but it is believed to exert its biological activities by inhibiting certain enzymes and proteins in the body. Further research is needed to fully elucidate its potential as an anticancer agent, anti-inflammatory, and analgesic agent. The development of new synthetic methods for 1-Methyl-5-(methylsulfinyl)-3-phenyl-1H-1,2,4-triazole and its derivatives could lead to the discovery of new compounds with improved biological activities and therapeutic potential.
Synthesemethoden
The synthesis of 1-Methyl-5-(methylsulfinyl)-3-phenyl-1H-1,2,4-triazole involves the reaction of 1-phenyl-3-methyl-4-nitroso-5-pyrazolone with methylsulfinylmethylamine in the presence of a base. The reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(methylsulfinyl)-3-phenyl-1H-1,2,4-triazole has been studied for its various biological activities and therapeutic potential. It has been found to exhibit antifungal, antibacterial, antiviral, anti-inflammatory, and analgesic activities. It has also been studied for its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
154106-10-2 |
|---|---|
Produktname |
1-Methyl-5-(methylsulfinyl)-3-phenyl-1H-1,2,4-triazole |
Molekularformel |
C10H11N3OS |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
1-methyl-5-methylsulfinyl-3-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3OS/c1-13-10(15(2)14)11-9(12-13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
WXHMEWGKWOEEJK-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)S(=O)C |
Kanonische SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)S(=O)C |
Synonyme |
1H-1,2,4-Triazole, 1-methyl-5-(methylsulfinyl)-3-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



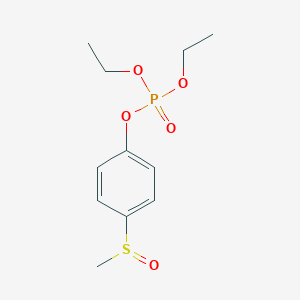
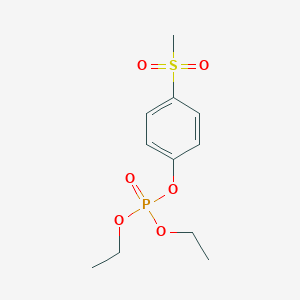

![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)

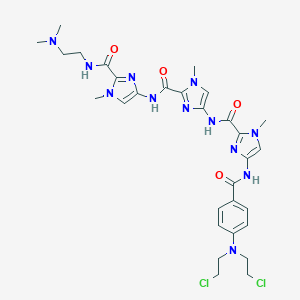
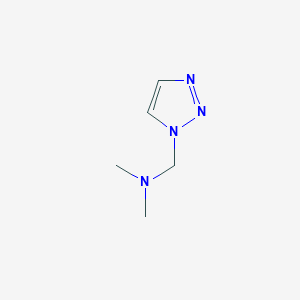

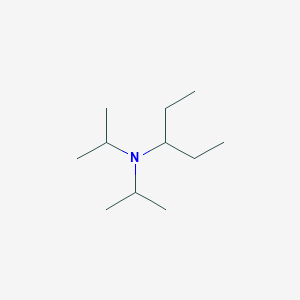
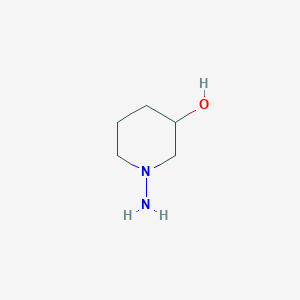

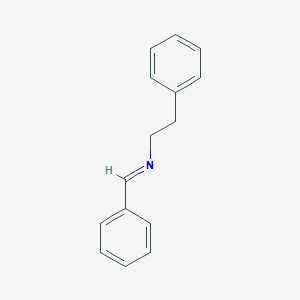
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)
